molecular formula C14H14N2O3 B5120693 2-ethoxy-N'-(3-furylmethylene)benzohydrazide

2-ethoxy-N'-(3-furylmethylene)benzohydrazide

Cat. No. B5120693
M. Wt: 258.27 g/mol
InChI Key: RFJZBDUNKVTJIS-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-N'-(3-furylmethylene)benzohydrazide, also known as EFH, is a chemical compound with potential applications in scientific research. It is a hydrazide derivative that has been synthesized using various methods and has shown promising results in several studies.

Mechanism of Action

The exact mechanism of action of 2-ethoxy-N'-(3-furylmethylene)benzohydrazide is not yet fully understood. However, studies have suggested that it induces apoptosis in cancer cells by activating the mitochondrial pathway. 2-ethoxy-N'-(3-furylmethylene)benzohydrazide has also been found to inhibit the expression of certain proteins that are involved in cell proliferation and survival.
Biochemical and Physiological Effects
2-ethoxy-N'-(3-furylmethylene)benzohydrazide has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. 2-ethoxy-N'-(3-furylmethylene)benzohydrazide has also been found to have antioxidant activity and to protect against oxidative stress. In addition, it has been found to have anti-inflammatory activity and to inhibit the production of certain inflammatory cytokines.

Advantages and Limitations for Lab Experiments

2-ethoxy-N'-(3-furylmethylene)benzohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and is available in moderate to good yields. It has also shown promising results in several studies, particularly in cancer research. However, 2-ethoxy-N'-(3-furylmethylene)benzohydrazide also has some limitations. Its exact mechanism of action is not yet fully understood, and further studies are needed to elucidate its pharmacological properties. In addition, its cytotoxic activity may limit its use in certain experiments.

Future Directions

There are several future directions for 2-ethoxy-N'-(3-furylmethylene)benzohydrazide research. One potential direction is to further investigate its mechanism of action and pharmacological properties. Another direction is to explore its potential applications in other areas of scientific research, such as neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to evaluate its toxicity and safety profile. Overall, 2-ethoxy-N'-(3-furylmethylene)benzohydrazide has shown promising results in several studies and has the potential to be a valuable tool in scientific research.

Synthesis Methods

2-ethoxy-N'-(3-furylmethylene)benzohydrazide has been synthesized using different methods, including the reaction of 3-furylaldehyde with benzohydrazide in the presence of ethanol and catalytic amounts of acetic acid. Other methods include the reaction of 3-furylaldehyde with benzohydrazide in the presence of acetic anhydride and the reaction of 3-furylaldehyde with benzohydrazide in the presence of glacial acetic acid and sodium acetate. The yield of 2-ethoxy-N'-(3-furylmethylene)benzohydrazide varies depending on the method used, but it is generally obtained in moderate to good yields.

Scientific Research Applications

2-ethoxy-N'-(3-furylmethylene)benzohydrazide has shown potential applications in scientific research, particularly in the field of cancer research. It has been found to exhibit cytotoxic activity against several cancer cell lines, including breast cancer, colon cancer, and leukemia. 2-ethoxy-N'-(3-furylmethylene)benzohydrazide has also shown promising results in inhibiting the growth of cancer cells and inducing apoptosis, which makes it a potential candidate for cancer treatment.

properties

IUPAC Name

2-ethoxy-N-[(E)-furan-3-ylmethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-2-19-13-6-4-3-5-12(13)14(17)16-15-9-11-7-8-18-10-11/h3-10H,2H2,1H3,(H,16,17)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJZBDUNKVTJIS-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NN=CC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1C(=O)N/N=C/C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824123
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-ethoxy-N'-[(E)-furan-3-ylmethylidene]benzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.